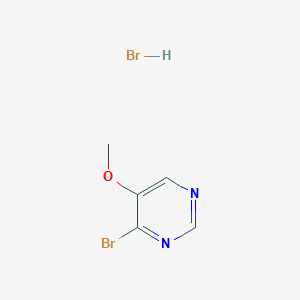

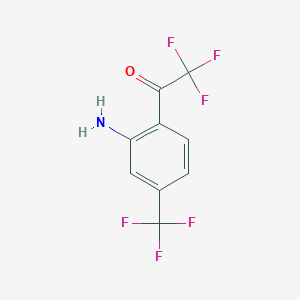

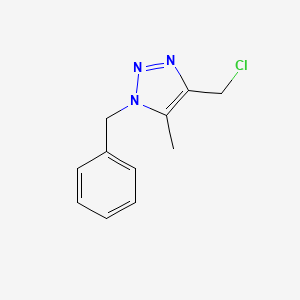

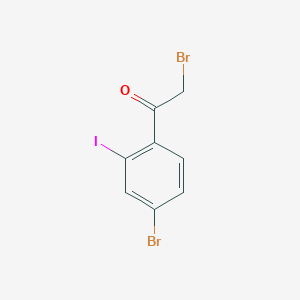

![molecular formula C14H17N3O2 B1529235 1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1283555-02-1](/img/structure/B1529235.png)

1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid

Overview

Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of the dimethylaminoethyl group suggests it might have some biological activity, but specific information about this exact compound is not available .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as poly(2-dimethylaminoethyl methacrylate) (PDMAEMA) have been synthesized through free radical polymerization .Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been utilized in the development of drug and gene delivery systems . Specifically, it’s been incorporated into amphiphilic block copolymer micelles for co-loading with quercetin and DNA . These micelles show promise for cancer therapy , as they can deliver both anticancer drugs and genetic material to target cells.

Polymer-Based Nanocarriers

In the field of polymer science , this compound is a key ingredient in creating multifunctional graft copolymers. These polymers can form nanocarriers that are biocompatible and biodegradable, suitable for targeted therapies . The precise design of these nanocarriers allows for controlled drug release and improved therapeutic efficacy.

Antioxidant and Anti-inflammatory Applications

The compound’s integration into nanocarriers has been shown to enhance the delivery of antioxidants and anti-inflammatory agents like quercetin . This application is particularly relevant in the treatment of chronic diseases where oxidative stress and inflammation play a critical role.

Metabolic Activity Modulation

Research indicates that the compound may be involved in modulating metabolic activity . This is particularly significant in the context of metabolic disorders and could lead to new treatments that target metabolic pathways .

Amphiphilic Block Copolymer Micelles

The compound is a component of amphiphilic block copolymer micelles . These micelles have been studied for their ability to form micelleplexes through electrostatic interactions with DNA, which could be revolutionary in gene therapy applications .

Biocompatible Polymer Synthesis

It serves as a building block for the synthesis of biocompatible polymers . These polymers have applications in creating sensitive biocompatible materials that respond to changes in temperature and pH, which can be used in drug delivery and tissue engineering .

Nanomaterials for Biomedical Applications

The compound’s versatility extends to the creation of nanomaterials for biomedical applications . It’s been used to develop materials that can interact with biological systems at the nanoscale, opening up possibilities for diagnostics and regenerative medicine .

Advanced Therapeutic Modalities

Lastly, the compound’s role in advanced therapeutic modalities cannot be overstated. Its ability to be part of complex drug delivery systems means it could be central to next-generation treatments for a variety of diseases, including autoimmune disorders and cancers .

Mechanism of Action

Target of Action

Compounds with similar structures often interact with various receptors or enzymes in the body, influencing their function .

Mode of Action

This interaction could involve binding to a specific site on the target, altering its shape or activity .

Biochemical Pathways

Similar compounds often influence pathways related to signal transduction, enzymatic activity, or cellular metabolism .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

Similar compounds often lead to changes in cellular function, gene expression, or signal transduction .

Action Environment

The action, efficacy, and stability of 1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-5-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-16(2)8-9-17-13(11-6-4-3-5-7-11)12(10-15-17)14(18)19/h3-7,10H,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFUJDPMYSMIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=C(C=N1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(dimethylamino)ethyl]-5-phenyl-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

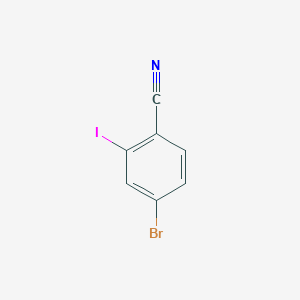

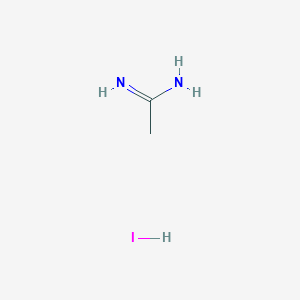

![tert-butyl N-{2-azaspiro[3.4]octan-6-yl}carbamate](/img/structure/B1529159.png)